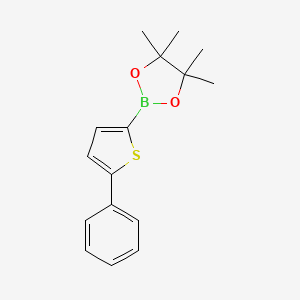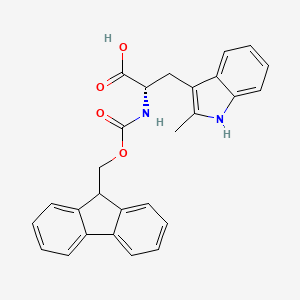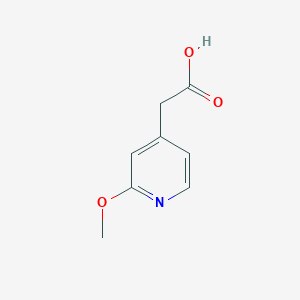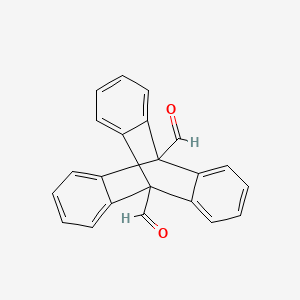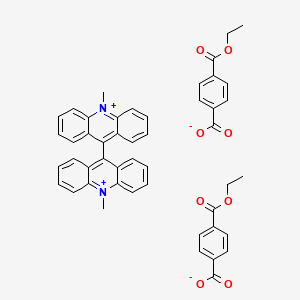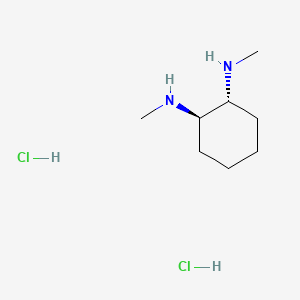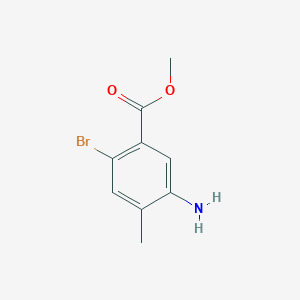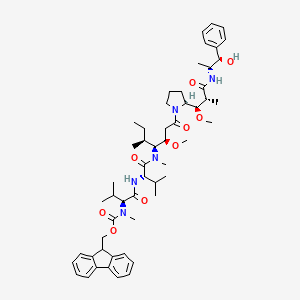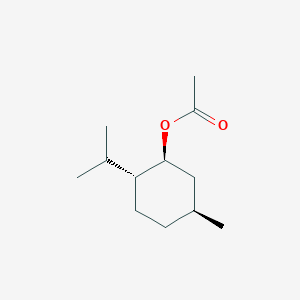
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Descripción general
Descripción
“(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” is a chemical compound with the molecular formula C12H22O2 . It is a derivative of cyclohexane, a six-membered ring, with an isopropyl group and a methyl group attached to different carbon atoms in the ring .
Molecular Structure Analysis
The molecular structure of “(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” can be inferred from its name and molecular formula. It contains a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring are an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group), a methyl group (a carbon atom bonded to three hydrogen atoms), and an acetate group (a two-carbon chain with a double-bonded oxygen and a single-bonded OH group) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” include a molecular formula of C12H22O2 and an average mass of 198.302 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be inferred from similar compounds .Aplicaciones Científicas De Investigación
While these applications highlight its versatility, ongoing research continues to uncover new uses for this intriguing compound. Keep in mind that the production titer and yield may need improvement for broader commercial applications . If you have any further questions or need additional details, feel free to ask!
Propiedades
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-WCQGTBRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026539 | |
| Record name | (+)-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
228.00 to 229.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate | |
CAS RN |
5157-89-1, 2552-91-2, 89-48-5 | |
| Record name | (+)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-neomenthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 229 °C | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-menthyl acetate?
A1: (+)-Menthyl acetate has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.
Q2: Are there any specific spectroscopic data available for (+)-menthyl acetate?
A2: While the provided research excerpts don't delve into detailed spectroscopic data, typical characterization methods include GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and NMR (Nuclear Magnetic Resonance) spectroscopy []. These techniques help identify and quantify (+)-menthyl acetate within complex mixtures like essential oils.
Q3: Is there information about the stability of (+)-menthyl acetate under various conditions?
A3: Research indicates that (+)-menthyl acetate, like many aroma compounds, can be volatile and susceptible to degradation with exposure to high temperatures [, ]. Encapsulation techniques using materials like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been explored to enhance its stability and controlled release [].
Q4: Does modifying the structure of (+)-menthyl acetate affect its properties?
A4: Yes, structural modifications significantly influence the activity of menthol derivatives. For example, introducing hydroxyl groups, as seen in 6-hydroxymenthyl diacetate, can enhance its lytic activity against certain fungi compared to (+)-menthyl acetate [].
Q5: Are there any specific formulation strategies to improve the stability of (+)-menthyl acetate?
A5: Encapsulation within HP-β-CD microcapsules has been shown to significantly enhance the stability of (+)-menthyl acetate, reducing its volatility and improving its shelf life [].
Q6: What analytical methods are used to characterize and quantify (+)-menthyl acetate?
A6: Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is widely used for the identification and quantification of (+)-menthyl acetate in complex mixtures like essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Chiral GC methods employing cyclodextrin-based stationary phases help differentiate between the enantiomers of menthyl acetate [].
Q7: Is there information available regarding the environmental impact of (+)-menthyl acetate?
A7: While the provided research excerpts don't focus on its environmental fate, it's crucial to consider the potential ecotoxicological effects of (+)-menthyl acetate, especially when used in large-scale applications. Biodegradability studies and strategies to mitigate any negative environmental impacts need further investigation.
Q8: What are some of the key resources and tools used in research related to (+)-menthyl acetate?
A8: Essential tools include GC-MS for analysis, various techniques for essential oil extraction (like hydrodistillation) [], and cell-based assays and animal models for studying biological activities [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





